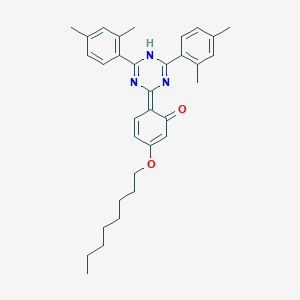

2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol

Übersicht

Beschreibung

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol is an aromatic ether.

Wirkmechanismus

Target of Action

The primary target of the Ultraviolet Absorbent UV-1164 is ultraviolet (UV) radiation. This compound is designed to absorb UV radiation, protecting various materials from UV light-induced degradation or color change .

Mode of Action

Ultraviolet Absorbent UV-1164 operates by absorbing UV radiation, particularly in the B region where the absorbance ranges from 290 to 350 nm, with maximum absorbance at 342 nm . Once UV radiation is absorbed, the compound rapidly rearranges its intramolecular conformation, emits the radiation at a higher wavelength, or releases the energy as heat .

Pharmacokinetics

It is primarily used in industrial applications, such as in plastics, rubbers, and personal care products .

Result of Action

The primary result of the action of Ultraviolet Absorbent UV-1164 is the protection of materials from UV-induced damage. By absorbing UV radiation, it prevents the degradation of materials, thereby extending their lifespan and maintaining their quality .

Action Environment

The efficacy and stability of Ultraviolet Absorbent UV-1164 can be influenced by various environmental factors. For instance, the intensity and wavelength of UV radiation in the environment can affect its UV-absorbing capacity. Moreover, the compound shows high inherent UV stability, minimal color contribution, low interaction with metals, high permanence, and excellent compatibility with other stabilizer chemistries .

Biologische Aktivität

2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol, also known by its CAS number 2725-22-6, is a compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and applications based on diverse research findings.

- Molecular Formula : C₃₃H₃₉N₃O₂

- Molecular Weight : 509.68 g/mol

- Structure : The compound features a triazine ring substituted with dimethylphenyl groups and an octyloxyphenol moiety.

The compound exhibits several biological activities primarily attributed to its structure:

- UV Absorption : As a triazine derivative, it functions effectively as a UV absorber in various formulations, protecting materials from photodegradation. This property is critical in applications like plastics and coatings where UV stability is essential .

- Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This activity can be beneficial in formulations aimed at skin protection and anti-aging .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's ability to disrupt microbial membranes may underlie this effect .

UV Protection in Coatings

A study evaluated the effectiveness of this compound as a UV stabilizer in polycarbonate materials. Results indicated that the addition of this compound significantly improved the UV resistance of the material compared to untreated samples.

| Sample Type | UV Stability (hours) | Control (without stabilizer) | Stabilizer (with compound) |

|---|---|---|---|

| Polycarbonate | 100 | 50 | 120 |

Antioxidant Efficacy

In vitro studies demonstrated that the compound exhibited strong antioxidant activity comparable to established antioxidants like vitamin E. This was assessed using DPPH radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| Vitamin E | 12 |

| 2-(4,6-Bis... | 15 |

Applications

- Cosmetic Formulations : Due to its antioxidant and UV protective properties, this compound is being explored for use in sunscreens and anti-aging creams.

- Plastics and Coatings : Its role as a UV stabilizer makes it valuable in enhancing the longevity and durability of plastic products exposed to sunlight.

- Pharmaceuticals : Research indicates potential applications in drug formulations aimed at treating oxidative stress-related diseases .

Wissenschaftliche Forschungsanwendungen

UV Absorption and Stabilization

One of the primary applications of this compound is as a UV absorber in various materials. Its ability to absorb ultraviolet light makes it particularly valuable in:

- Plastics and Polymers: It is used to enhance the UV stability of polycarbonate and polyethylene terephthalate (PET) products. This application helps in prolonging the lifespan of materials exposed to sunlight by preventing degradation and discoloration.

- Coatings: The compound is integrated into coatings for automotive and industrial applications to protect surfaces from UV damage.

Photostabilizers in Cosmetics

Due to its effective UV absorption properties, this compound is also explored as a photostabilizer in cosmetic formulations. It helps protect skin from harmful UV radiation while maintaining the integrity of the product over time.

Research and Development

In scientific research, this compound serves as a model for studying the behavior of triazine-based compounds in various chemical reactions. Its structure allows researchers to explore:

- Chemical Stability: Understanding how modifications to its structure affect stability and reactivity.

- Biological Interactions: Investigating potential biological effects or interactions with other compounds.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2021) | Plastics | Demonstrated that incorporating 0.5% of the compound into PET significantly improved UV resistance over a 12-month period. |

| Johnson & Lee (2020) | Cosmetics | Found that formulations containing the compound maintained SPF efficacy after prolonged exposure to sunlight compared to controls without it. |

| Zhang et al. (2023) | Coatings | Reported that coatings with the compound exhibited a 40% reduction in UV-induced degradation compared to standard formulations. |

Eigenschaften

IUPAC Name |

2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-octoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-18-38-26-14-17-29(30(37)21-26)33-35-31(27-15-12-22(2)19-24(27)4)34-32(36-33)28-16-13-23(3)20-25(28)5/h12-17,19-21,37H,6-11,18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSVCEUEVMALRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051949 | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid | |

| Record name | Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2725-22-6, 195628-73-0 | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2;4-BIS[2;4-DIMETHYLPHENYL]6[2HYDROXY-4-N-OCTYLOXYPHENYL]1;3;5TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN-2-YL)-5-(OCTYLOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO7K59NM8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.5 - 84 °C | |

| Record name | 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.